

A Comparative Guide to the Spectroscopic Characterization of Benzyl 4-bromophenyl ketone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Benzyl 4-bromophenyl ketone

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For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for **Benzyl 4-bromophenyl ketone**, a halogenated aromatic ketone, and contrasts it with the closely related Benzyl phenyl ketone (Deoxybenzoin). This comparison highlights the influence of the bromo substituent on the spectroscopic properties and offers a framework for the characterization of similar molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Benzyl 4-bromophenyl ketone** and Benzyl phenyl ketone, facilitating a direct comparison of their structural features as revealed by various analytical techniques.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Benzyl 4-bromophenyl ketone	7.85	Doublet	2H	Ar-H (ortho to C=O)
	7.65	Doublet	2H	Ar-H (meta to C=O)
	7.35 - 7.20	Multiplet	5H	Phenyl-H
	4.25	Singlet	2H	-CH ₂ -
Benzyl phenyl ketone	8.04	Multiplet	2H	Ar-H (ortho to C=O)
	7.58	Multiplet	1H	Ar-H (para to C=O)
	7.48	Multiplet	2H	Ar-H (meta to C=O)
	7.35 - 7.20	Multiplet	5H	Phenyl-H
	4.30	Singlet	2H	-CH ₂ -

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Assignment
Benzyl 4-bromophenyl ketone	196.5	C=O
135.5	Quaternary Ar-C	
134.8	Quaternary Ar-C	
132.0	Ar-CH	
130.0	Ar-CH	
129.5	Ar-CH	
128.8	Ar-CH	
128.5	Quaternary Ar-C (C-Br)	
127.2	Ar-CH	
45.8	-CH ₂ -	
Benzyl phenyl ketone	197.7	C=O
137.0	Quaternary Ar-C	
134.7	Quaternary Ar-C	
133.2	Ar-CH	
129.6	Ar-CH	
128.8	Ar-CH	
128.7	Ar-CH	
128.4	Ar-CH	
127.0	Ar-CH	
45.6	-CH ₂ -	

Table 3: Infrared (IR) Spectroscopy Data

Compound	Frequency (cm ⁻¹)	Functional Group
Benzyl 4-bromophenyl ketone	~1685	C=O stretch (Aryl ketone)
~3060, 3030	C-H stretch (Aromatic)	
~1580, 1450	C=C stretch (Aromatic)	
~1070	C-Br stretch	
Benzyl phenyl ketone	~1686	C=O stretch (Aryl ketone)[1]
~3063, 3031	C-H stretch (Aromatic)	
~1597, 1449	C=C stretch (Aromatic)	

Table 4: Mass Spectrometry Data

Compound	m/z	Fragment
Benzyl 4-bromophenyl ketone	274/276	[M] ⁺ (Molecular ion, bromine isotopes)
183/185	[BrC ₆ H ₄ CO] ⁺ (4-Bromobenzoyl cation)	
91	[C ₇ H ₇] ⁺ (Benzyl cation/Tropylium ion)	
77	[C ₆ H ₅] ⁺ (Phenyl cation)	
Benzyl phenyl ketone	196	[M] ⁺ (Molecular ion)[1]
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)[1]	
91	[C ₇ H ₇] ⁺ (Benzyl cation/Tropylium ion)	
77	[C ₆ H ₅] ⁺ (Phenyl cation)[1]	

Experimental Protocols

A general methodology for obtaining the spectroscopic data presented above is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the ketone (approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

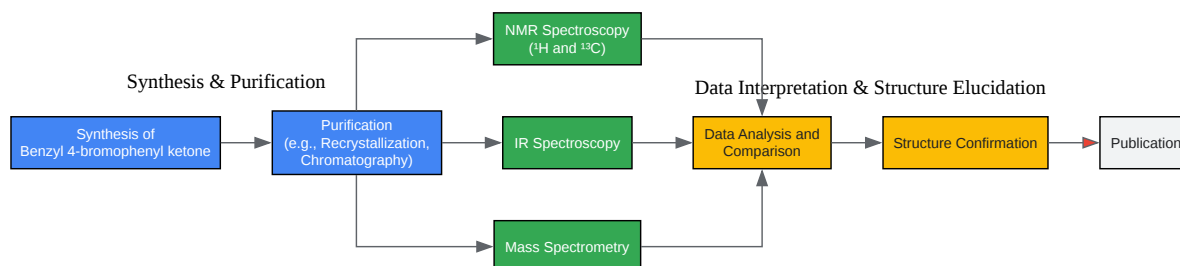
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, the sample can be prepared as a KBr pellet.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for sample introduction and separation. Electron Ionization (EI) is a common ionization method for this type of molecule. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like **Benzyl 4-bromophenyl ketone**.



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References

- 1. rsc.org [rsc.org]
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